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molecular formula C10H12O3 B1354321 Methyl 2-(benzyloxy)acetate CAS No. 31600-43-8

Methyl 2-(benzyloxy)acetate

Cat. No. B1354321
M. Wt: 180.2 g/mol
InChI Key: QNEIZSSWCVSZOS-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a suspension of sodium hydride (60%) (3.7 g, 93.12 mmol) in tetrahydrofuran (60 mL) was added dropwise a mixture of 1H-pyrrolo[2,3-b]pyridine (391=(5 g, 42.33 mmol) and bromoacetonitrile (10 g, 84.65 mmol) dissolved in tetrahydrofuran (40 mL) at 0° C. and the reaction mixture was stirred for 30 min at same temperature, then at room temperature for 6 h (TLC, 40% ethyl acetate in hexane, Rf=0.5). After completion of the reaction, the reaction mixture was quenched with saturated ammonium chloride solution (100 mL). The tetrahydrofuran was removed, water (100 mL) was added, and the mixture was extracted with ethyl acetate (3×100 mL). The separated organic part was washed with brine (100 mL) and dried and concentrated to get a crude mass which was purified by Combi-Flash (eluted at 20% ethyl acetate in hexane) to afford pyrrolo[2,3-b]pyridin-1-yl-acetonitrile (3) (4 g, 60%) as a light brown solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].N1[C:7]2=N[CH:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[CH:4]1.BrCC#N.[C:16]([O:19][CH2:20]C)(=[O:18])[CH3:17].[O:22]1CCCC1>CCCCCC>[CH3:20][O:19][C:16](=[O:18])[CH2:17][O:22][CH2:7][C:6]1[CH:11]=[CH:10][CH:9]=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
10 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated ammonium chloride solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed
ADDITION
Type
ADDITION
Details
water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The separated organic part was washed with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get a crude mass which
CUSTOM
Type
CUSTOM
Details
was purified by Combi-Flash (eluted at 20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(COCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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